molecular formula C10H12N4O B3266667 2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 43182-02-1

2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B3266667
CAS No.: 43182-02-1
M. Wt: 204.23 g/mol
InChI Key: YNKDOXGUSDXGIM-UHFFFAOYSA-N
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Description

2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 43182-02-1) is a synthetic benzimidazole derivative with the molecular formula C10H12N4O and a molecular weight of 204.23 g/mol. This compound features a benzimidazole core, which is a privileged scaffold in medicinal chemistry due to its structural resemblance to naturally occurring purines, allowing it to interact with a variety of biological targets . The benzimidazole nucleus is a well-established pharmacophore of high interest in pharmaceutical research, demonstrating a wide spectrum of pharmacological activities . Research into analogous benzimidazole compounds has revealed significant potential in antimicrobial applications, showing activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens . Furthermore, structurally similar derivatives have exhibited promising in vitro anticancer properties, particularly against human colorectal carcinoma cell lines, suggesting this compound may serve as a valuable lead structure in oncology research . The presence of the methylamino and acetamide substituents on the benzimidazole core contributes to the molecule's polarity and potential for forming hydrogen bonds, which can influence its solubility and pharmacokinetic properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(methylamino)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-12-10-13-7-4-2-3-5-8(7)14(10)6-9(11)15/h2-5H,6H2,1H3,(H2,11,15)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKDOXGUSDXGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2N1CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide typically involves the condensation of o-phenylenediamine with acetic acid derivatives under controlled conditions. One common method includes the reaction of o-phenylenediamine with acetic anhydride to form the benzimidazole core, followed by methylation and subsequent acetamide formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing/Donating Effects: Substituents like -NO₂ (electron-withdrawing) or -OCH₃ (electron-donating) in related benzimidazole derivatives significantly alter nonlinear optical (NLO) properties, as shown in quantum chemical studies.

Pharmacological and Functional Comparisons

Antioxidant Activity

Compounds such as 2-(1H-benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide demonstrated potent antioxidant activity in DPPH assays, with scavenging rates exceeding 70% at 100 μM. This suggests that the acetamide-benzimidazole core itself contributes to redox activity, which may be further modulated by the methylamino group in the target compound .

Biological Activity

2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide, also known by its CAS number 43182-02-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

  • Molecular Formula : C10H12N4O
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 43182-02-1

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. In a study examining various monomeric alkaloids, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These results indicate that the compound may be effective in treating infections caused by these pathogens, particularly E. coli and Bacillus species .

Antifungal Activity

In addition to antibacterial effects, the compound has also exhibited antifungal activity. The MIC values for various fungal strains were reported as follows:

Fungal Strain MIC (µg/mL)
C. albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The antifungal properties suggest that this compound could be a candidate for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A structure-activity relationship (SAR) analysis indicated that modifications to the benzimidazole structure could enhance its cytotoxic effects against cancer cell lines.

In a comparative study, the compound was tested against various cancer cell lines, with results showing promising cytotoxicity:

Cell Line IC50 (µM)
Human glioblastoma U251<10
Human melanoma WM793<20

These findings suggest that the compound could be further investigated for its potential as an anticancer agent, particularly against glioblastoma and melanoma .

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives, including this compound, in clinical settings:

  • Study on Anticancer Effects : A recent study evaluated the efficacy of benzimidazole derivatives in inhibiting tumor growth in xenograft models. The results demonstrated that compounds with similar structures to this compound showed significant tumor reduction compared to control groups.
  • Antimicrobial Resistance : Another case study focused on the use of this compound in combating antibiotic-resistant strains of bacteria. The findings indicated that it retained efficacy against resistant strains of E. coli and Staphylococcus aureus, suggesting its potential as an alternative treatment option .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide
Reactant of Route 2
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2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide

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